

Spectroscopic Profile of 5-(2-Nitrophenyl)-2-furaldehyde: A Technical Overview

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Compound of Interest

Compound Name: 5-(2-Nitrophenyl)-2-furaldehyde

Cat. No.: B1298063

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This technical guide provides a summary of available spectroscopic data for **5-(2-Nitrophenyl)-2-furaldehyde** (CAS No. 20000-96-8). While a complete, publicly available experimental dataset for this specific ortho-substituted isomer is not readily found in the reviewed literature, this document presents relevant information based on closely related analogs and general spectroscopic principles. The data for the para-substituted isomer, 5-(4-Nitrophenyl)-2-furaldehyde, is included for comparative purposes, alongside standardized experimental protocols.

Molecular Structure and Properties

5-(2-Nitrophenyl)-2-furaldehyde is a furan derivative with a molecular formula of $C_{11}H_7NO_4$ and a molecular weight of 217.18 g/mol. Its structure features a furan ring substituted at the 5-position with a 2-nitrophenyl group and at the 2-position with an aldehyde group.

Spectroscopic Data Summary

Detailed experimental spectroscopic data for **5-(2-Nitrophenyl)-2-furaldehyde** is not available in the public domain based on the conducted search. For illustrative purposes, the following tables summarize the spectroscopic data for the closely related isomer, 5-(4-Nitrophenyl)-2-furaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of 5-(4-Nitrophenyl)-2-furaldehyde

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables present typical ^1H and ^{13}C NMR chemical shifts for 5-(4-Nitrophenyl)-2-furaldehyde, which can serve as an estimation for the ortho-isomer, though significant differences, particularly in the aromatic region, are expected due to the different substitution pattern.

Table 1: ^1H NMR Spectroscopic Data for 5-(4-Nitrophenyl)-2-furaldehyde

Chemical Shift (δ) ppm	Multiplicity	Assignment
9.71	s	Aldehydic proton
8.35	d	Protons ortho to nitro group
8.00	d	Protons meta to nitro group
7.50	d	Furan ring proton
7.40	d	Furan ring proton

Table 2: ^{13}C NMR Spectroscopic Data for 5-(4-Nitrophenyl)-2-furaldehyde

Chemical Shift (δ) ppm	Assignment
177.5	Aldehydic carbon
155.0	Furan carbon C5
152.0	Furan carbon C2
148.0	Phenyl carbon C4 (attached to NO ₂)
135.0	Phenyl carbon C1 (attached to furan)
125.0	Phenyl carbons C2, C6
124.0	Phenyl carbons C3, C5
120.0	Furan carbon C3
112.0	Furan carbon C4

Infrared (IR) Spectroscopy Data of 5-(4-Nitrophenyl)-2-furaldehyde

IR spectroscopy provides information about the functional groups present in a molecule. The table below lists characteristic absorption bands for 5-(4-Nitrophenyl)-2-furaldehyde.

Table 3: IR Spectroscopic Data for 5-(4-Nitrophenyl)-2-furaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1680	Strong	C=O stretching (aldehyde)
~1595, ~1470	Medium-Strong	Aromatic C=C stretching
~1520, ~1340	Strong	N-O stretching (nitro group)
~2820, ~2720	Medium	C-H stretching (aldehyde)
~3100	Weak	Aromatic C-H stretching
~1250	Medium	C-N stretching
~1020	Medium	C-O-C stretching (furan)

Mass Spectrometry (MS) Data of 5-(4-Nitrophenyl)-2-furaldehyde

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for 5-(4-Nitrophenyl)-2-furaldehyde

m/z	Relative Intensity (%)	Assignment
217	High	[M] ⁺ (Molecular ion)
187	Moderate	[M-NO] ⁺
171	Moderate	[M-NO ₂] ⁺
141	Moderate	[M-NO ₂ -CO] ⁺
115	High	[C ₇ H ₅ O] ⁺

Experimental Protocols

While specific protocols for **5-(2-Nitrophenyl)-2-furaldehyde** are not available, the following are general, standardized methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy

- **Instrumentation:** A Bruker Avance (or equivalent) NMR spectrometer, typically operating at 300 MHz or 400 MHz for ¹H NMR and 75 MHz or 100 MHz for ¹³C NMR.
- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
- **Data Acquisition:** Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed.

IR Spectroscopy

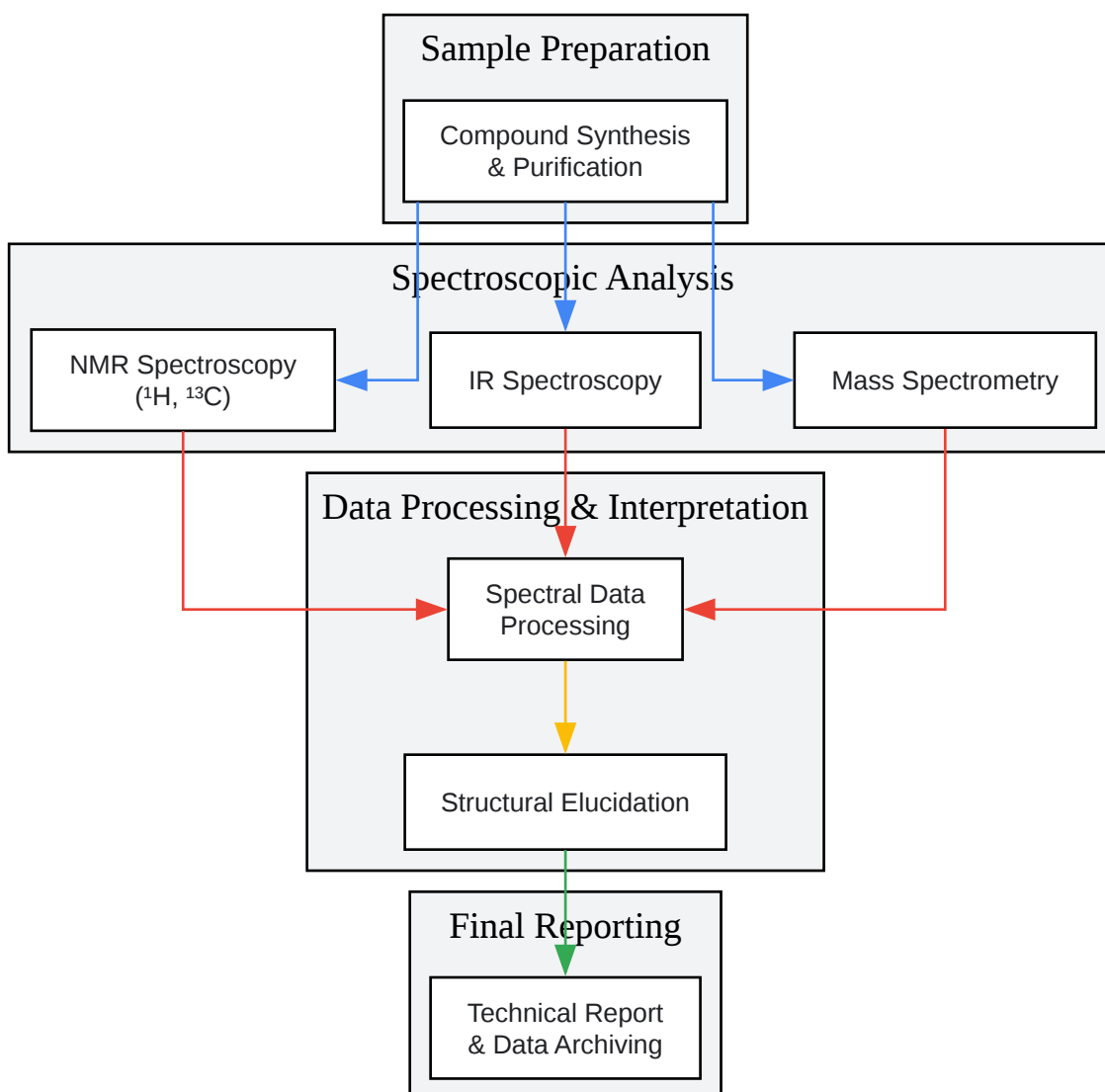
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor or PerkinElmer Spectrum.
- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is common, where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . A background spectrum is first collected and then subtracted from the sample spectrum.

Mass Spectrometry

- **Instrumentation:** A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization method.
- **Sample Preparation:** The sample is introduced into the instrument, often after separation by chromatography. For direct infusion, a dilute solution of the compound in a suitable volatile solvent is used.
- **Data Acquisition:** The instrument is set to scan over a specific mass-to-charge (m/z) range. In EI, a standard electron energy of 70 eV is typically used.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound.



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General workflow for spectroscopic analysis.

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